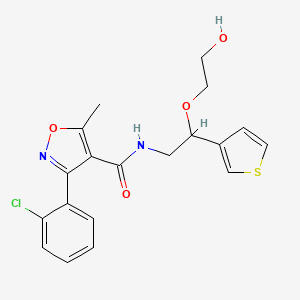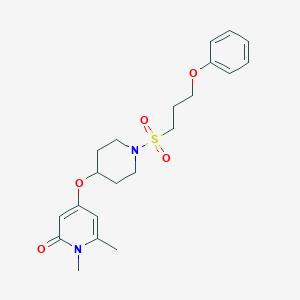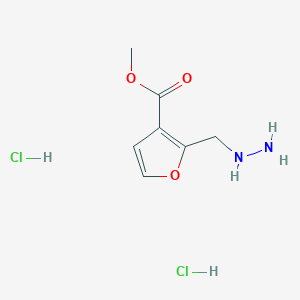![molecular formula C23H16BrN3O4 B2750922 (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-00-8](/img/structure/B2750922.png)
(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes bromine, cyano, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol, 2-hydroxybenzaldehyde, and 4-nitroaniline.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) to form 2-[(4-bromophenyl)methoxy]benzaldehyde.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyanoacrylonitrile.
Amidation: Finally, the cyanoacrylonitrile derivative is reacted with 4-nitroaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyano groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of azides, thiols, and other substituted derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that can interact with biological targets. It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases, due to its ability to undergo bioisosteric modifications.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties. Its ability to form stable derivatives makes it suitable for incorporation into various industrial applications.
作用機序
The mechanism by which (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The compound’s cyano and nitrophenyl groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can also engage in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (E)-3-[2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- (E)-3-[2-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- (E)-3-[2-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Uniqueness
The presence of the bromine atom in (E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide imparts unique electronic and steric properties compared to its analogs with different halogens or substituents
特性
IUPAC Name |
(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4/c24-19-7-5-16(6-8-19)15-31-22-4-2-1-3-17(22)13-18(14-25)23(28)26-20-9-11-21(12-10-20)27(29)30/h1-13H,15H2,(H,26,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIJYRQRBPIRS-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)
![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)
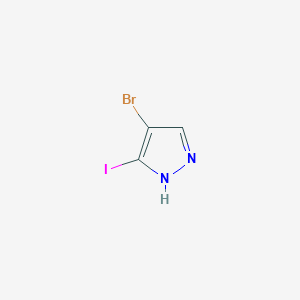
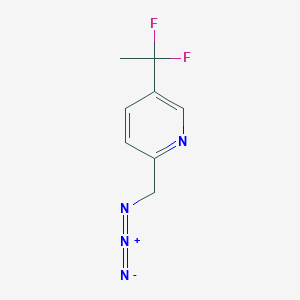
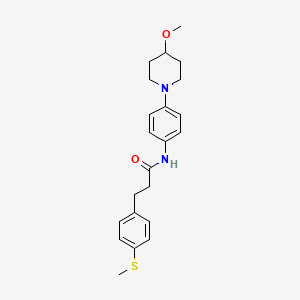
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B2750853.png)
![N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2750854.png)

![N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750856.png)
